

# An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,4,6-Trichlorobenzonitrile**

Cat. No.: **B1297859**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,4,6-Trichlorobenzonitrile**, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance in the fields of chemical research and drug development.

## Chemical Identity and Physical Properties

**2,4,6-Trichlorobenzonitrile**, identified by the IUPAC name **2,4,6-trichlorobenzonitrile**, is a polychlorinated aromatic nitrile.<sup>[1]</sup> Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a nitrile group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.<sup>[2]</sup>

Table 1: Physicochemical Properties of **2,4,6-Trichlorobenzonitrile**

Property	Value	Source(s)
IUPAC Name	2,4,6-trichlorobenzonitrile	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	6575-05-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> Cl <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	206.46 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to light yellow/orange powder or crystal	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	80-82 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	303.1 ± 37.0 °C (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	1.54 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Soluble in Toluene	<a href="#">[5]</a> <a href="#">[7]</a>

## Synthesis and Manufacturing

Several synthetic routes to **2,4,6-Trichlorobenzonitrile** have been established. Common industrial-scale methods include the vapor-phase ammonoxidation of 2,4,6-trichlorotoluene at high temperatures over a vanadium-based catalyst and the nucleophilic aromatic substitution of related trichlorobenzene derivatives with cyanide salts.[\[2\]](#) For laboratory-scale synthesis, palladium-catalyzed cyanation offers a high-yield and well-documented procedure.

This protocol details the synthesis of **2,4,6-Trichlorobenzonitrile** via a palladium-catalyzed reaction between 1-ido-2,4,6-trichlorobenzene and zinc cyanide, achieving a high yield.[\[5\]](#)[\[8\]](#)

### Materials:

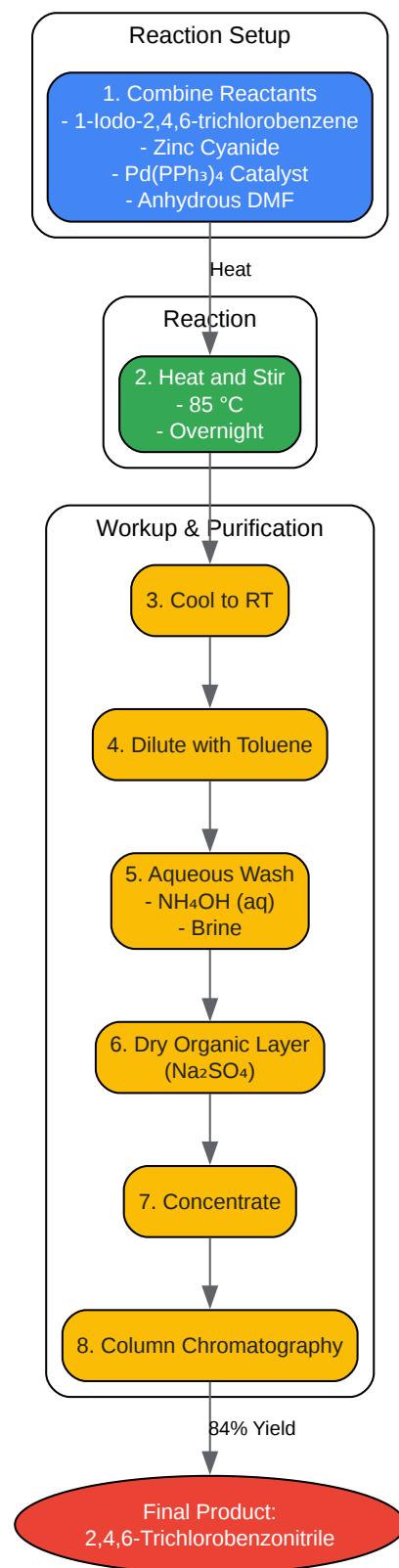
- 1-Iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)
- Zinc Cyanide (345 mg, 2.94 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

- Toluene
- 2N Aqueous Ammonium Hydroxide Solution
- Saturated Aqueous Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate
- Eluent: n-hexane/dichloromethane

**Procedure:**

- To a reaction vessel, add 1-iodo-2,4,6-trichlorobenzene (1500 mg), zinc cyanide (345 mg), tetrakis(triphenylphosphine)palladium(0) (282 mg), and anhydrous DMF (30 mL).[8]
- Heat the reaction mixture to 85 °C and stir overnight.[8]
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[8]
- Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and then with saturated brine.[8]
- Dry the separated organic phase over anhydrous sodium sulfate.[8]
- Concentrate the organic phase under reduced pressure to yield the crude product.[8]
- Purify the crude product by silica gel column chromatography using an n-hexane/dichloromethane eluent system to afford pure **2,4,6-Trichlorobenzonitrile**.[8]

Expected Yield: 850 mg (84%).[5][8]



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**Caption:** Workflow for the synthesis of **2,4,6-Trichlorobenzonitrile**.

## Spectroscopic Data

Structural confirmation of **2,4,6-Trichlorobenzonitrile** is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic Data for **2,4,6-Trichlorobenzonitrile**

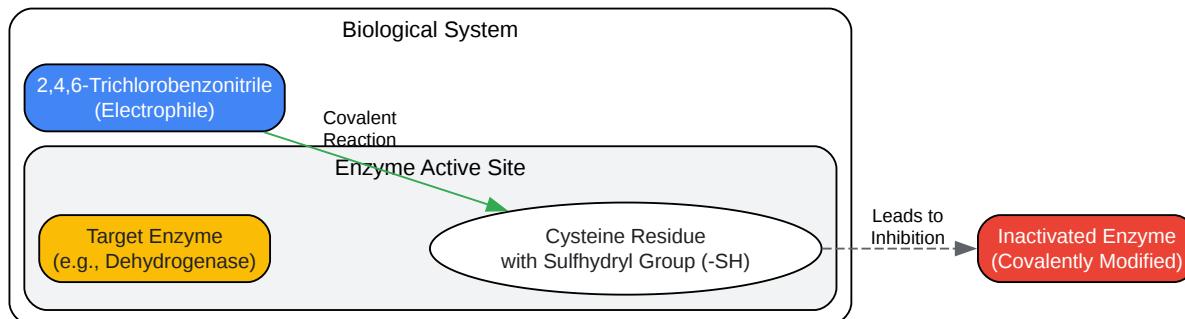
Technique	Data	Source(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 7.76 (s, 1H), 7.65 (s, 1H)*	[5][8]
IR Spectroscopy	Data available via KBr wafer and ATR-IR techniques.	[1]
Mass Spectrometry	Electron Ionization (EI) mass spectrum data is available.	[3]

\*Note: Due to the chemical symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet integrating to 2H. The cited data may reflect an impure sample or a typographical error.

## Applications in Research and Drug Development

Aromatic nitriles and chlorinated organic compounds are foundational motifs in medicinal chemistry.[9][10][11] The nitrile group is metabolically robust and can participate in key binding interactions within biological targets.[12] While **2,4,6-Trichlorobenzonitrile** is primarily used as a synthetic intermediate, its structural features are relevant to drug design.

Specific signaling pathways involving **2,4,6-Trichlorobenzonitrile** are not extensively documented. However, the mechanism of the structurally related fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) provides a plausible model for its biological activity.[13] Chlorothalonil is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with the sulphydryl groups of cysteine residues in the enzyme's active site.[13] This covalent modification disrupts the enzyme's catalytic function.[13] It is hypothesized that other electron-deficient polychlorinated benzonitriles could exhibit similar mechanisms of action by acting as electrophiles that target critical cysteine thiols in various enzymes.



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**Caption:** Proposed inhibitory pathway via covalent modification of enzyme thiols.

## Safety and Handling

**2,4,6-Trichlorobenzonitrile** is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Class	Statement Code	Description	Source(s)
Acute Toxicity, Oral	H301 / H302	Toxic or Harmful if swallowed	[1]
Acute Toxicity, Dermal	H311 / H312	Toxic or Harmful in contact with skin	[1][6]
Acute Toxicity, Inhalation	H331 / H332	Toxic or Harmful if inhaled	[1][6]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1][6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1][6]
General Irritation	R36/37/38	Irritating to eyes, respiratory system and skin	[4]

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
- Wash hands thoroughly after handling.[6]
- Store in a cool, dry place in a tightly sealed container.[5][7]

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